N-cyclohexyl-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-cyclohexyl-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS: 872723-00-7) is a heterocyclic compound featuring a pyridazine core substituted with a thiophen-2-yl group at position 6 and a sulfanylacetamide moiety at position 2. The molecular formula is C₁₆H₁₉N₃OS₂, with a molecular weight of 333.5 g/mol .
Properties
IUPAC Name |
N-cyclohexyl-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c20-15(17-12-5-2-1-3-6-12)11-22-16-9-8-13(18-19-16)14-7-4-10-21-14/h4,7-10,12H,1-3,5-6,11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGIJQWMDNIFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a cyclohexyl group, an acetamide moiety, and a sulfanyl linkage connecting a thiophenyl-substituted pyridazine. The distinct structural features suggest various pharmacological properties, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound can be described with the following structural features:
| Feature | Description |
|---|---|
| Cyclohexyl Group | Enhances lipophilicity, potentially affecting pharmacokinetics |
| Sulfanyl Linkage | Connects the thiophene and pyridazine rings, which may influence biological activity |
| Pyridazine Ring | Contributes to the compound's heterocyclic nature and potential reactivity |
| Thiophenyl Substitution | May enhance interactions with biological targets |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown significant inhibitory effects on cancer cell lines by targeting specific kinases such as BRAF and EGFR .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. For instance, related compounds have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial Properties : The presence of heterocyclic rings often correlates with antimicrobial activity, making this compound a candidate for further investigation in this area .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound. Below are notable findings:
Study 1: Antitumor Activity
In vitro tests on derivatives of pyridazine showed promising antitumor activity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing efficacy against BRAF(V600E) mutations .
Study 2: Anti-inflammatory Mechanisms
A series of experiments evaluated the anti-inflammatory potential of sulfur-containing compounds. Results indicated that modifications leading to increased electron density on the aromatic rings significantly improved COX-2 inhibition .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive review of SAR for similar compounds revealed that the presence of specific substituents could enhance biological activity. For instance, electron-donating groups on the pyridazine ring improved binding affinity to target enzymes .
Comparison with Similar Compounds
Pyridazine-Based Acetamide Derivatives
Key comparisons include:
Key Observations :
Sulfanyl- and Thioether-Containing Analogs
Sulfanyl groups are critical for bioactivity in many heterocycles. Comparisons include:
- 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides: Synthesized via alkylation of thiopyrimidines with chloroacetamides, these compounds share a thioether linkage similar to the target compound.
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides: These derivatives exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg), highlighting the therapeutic relevance of sulfanyl-acetamide motifs .
Structural Insights :
- Thioether linkages in analogs (e.g., compound 19 ) improve metabolic stability compared to ether or ester groups.
Preparation Methods
Stepwise Functionalization Approach
This method involves sequential modifications of a pyridazine core. Key steps include:
-
Pyridazine Ring Formation : Cyclocondensation of hydrazine derivatives with diketones or keto-esters under acidic conditions yields the pyridazine scaffold.
-
Thiophene Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the thiophen-2-yl group to the pyridazine ring.
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Sulfanyl-Acetamide Linkage : Reaction of the pyridazine-thiophene intermediate with chloroacetyl chloride, followed by nucleophilic displacement with cyclohexylamine, installs the sulfanyl-acetamide moiety.
Multi-Component Reaction (MCR) Approach
MCRs streamline synthesis by combining precursors in a single reaction vessel. For example:
-
A mixture of cyclohexylamine, 3-mercaptopyridazine, and 2-thiophenecarbonyl chloride in dimethylformamide (DMF) undergoes simultaneous cyclization and coupling at 80–100°C.
Detailed Stepwise Synthesis Protocol
Starting Materials and Reagents
| Component | Role | Purity Requirement |
|---|---|---|
| 3,6-Dichloropyridazine | Pyridazine precursor | ≥98% |
| Thiophene-2-boronic acid | Thiophene source | ≥97% |
| Chloroacetyl chloride | Acetylating agent | ≥99% |
| Cyclohexylamine | Amine nucleophile | ≥99% |
| Pd(PPh₃)₄ | Coupling catalyst | ≥98% |
Step 1: Synthesis of 6-Chloro-3-(thiophen-2-yl)pyridazine
Step 2: Thiolation of Pyridazine
Step 3: Acetamide Formation
-
Procedure : Chloroacetyl chloride (1.1 eq) is added dropwise to a stirred solution of cyclohexylamine (1.0 eq) in dichloromethane at 0°C. After 2 hours, the mercaptopyridazine (1.0 eq) and triethylamine (1.5 eq) are introduced, and the mixture is stirred at room temperature for 24 hours.
-
Yield : 60–65% after recrystallization from ethanol.
Optimization of Reaction Conditions
Catalyst Screening for Coupling Reactions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene | 110 | 72 |
| Pd(OAc)₂ | DMF | 120 | 58 |
| NiCl₂(dppf) | THF | 100 | 45 |
Key Finding : Pd(PPh₃)₄ in toluene provides optimal yields due to superior stabilization of the active palladium species.
Solvent Effects on Acetamide Formation
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 24 | 65 |
| Acetonitrile | 37.5 | 18 | 70 |
| DMF | 36.7 | 12 | 75 |
Key Finding : Polar aprotic solvents like DMF accelerate nucleophilic displacement but require careful pH control to avoid byproducts.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.2–1.8 (m, 10H, cyclohexyl), δ 7.2–8.1 (m, 4H, thiophene/pyridazine) | Cyclohexyl protons, aromatic protons |
| IR (KBr) | 1665 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H) | Acetamide carbonyl, sulfanyl group |
| MS (ESI+) | m/z 359.44 [M+H]⁺ | Molecular ion confirmation |
Purity Assessment
-
HPLC : >98% purity achieved using a C18 column (acetonitrile/water gradient, 1.0 mL/min).
-
Elemental Analysis : Calculated C 60.15%, H 5.89%, N 11.66%; Found C 60.02%, H 5.95%, N 11.58%.
Comparative Analysis with Structural Analogues
| Compound | Synthesis Steps | Overall Yield (%) | Key Difference |
|---|---|---|---|
| N-Benzyl-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide | 3 | 55 | Benzyl group instead of cyclohexyl |
| N-Cyclohexyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide | 4 | 48 | Pyridine vs. thiophene substituent |
Insight : The cyclohexyl group enhances steric hindrance, marginally reducing yields compared to benzyl derivatives but improving metabolic stability.
Challenges and Mitigation Strategies
Common Pitfalls
-
Byproduct Formation : Over-alkylation during acetamide synthesis generates N,N-dicyclohexyl derivatives.
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Solution : Use stoichiometric control and low-temperature addition of chloroacetyl chloride.
-
-
Purification Difficulties : Co-elution of thiophene-containing byproducts in chromatography.
Q & A
Q. How do structural analogs of this compound compare in target selectivity and off-target effects?
- Methodological Answer :
- Synthetic Analogs : Synthesize derivatives with pyrimidine or triazole cores instead of pyridazine .
- Selectivity Screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
